molecular formula C9H9NO2S B14306674 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- CAS No. 117399-95-8

2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-

Cat. No.: B14306674
CAS No.: 117399-95-8
M. Wt: 195.24 g/mol
InChI Key: ZQWUWKJGJOPEEC-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- is a heterocyclic compound that features a pyridinethione core with a cyclopropylcarbonyl group attached via an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- typically involves the reaction of pyridinethione with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinethione derivatives.

Scientific Research Applications

2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinethione, 1-[(phenylcarbonyl)oxy]-
  • 2(1H)-Pyridinethione, 1-[(methylcarbonyl)oxy]-
  • 2(1H)-Pyridinethione, 1-[(ethylcarbonyl)oxy]-

Uniqueness

2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

117399-95-8

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(2-sulfanylidenepyridin-1-yl) cyclopropanecarboxylate

InChI

InChI=1S/C9H9NO2S/c11-9(7-4-5-7)12-10-6-2-1-3-8(10)13/h1-3,6-7H,4-5H2

InChI Key

ZQWUWKJGJOPEEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)ON2C=CC=CC2=S

Origin of Product

United States

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